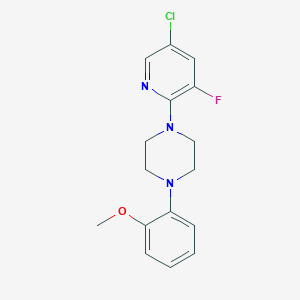![molecular formula C11H18N4O B15119871 {1-[4-(Dimethylamino)pyrimidin-2-yl]pyrrolidin-2-yl}methanol](/img/structure/B15119871.png)
{1-[4-(Dimethylamino)pyrimidin-2-yl]pyrrolidin-2-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[4-(Dimethylamino)pyrimidin-2-yl]pyrrolidin-2-yl}methanol is a complex organic compound that features a pyrrolidine ring and a pyrimidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(Dimethylamino)pyrimidin-2-yl]pyrrolidin-2-yl}methanol typically involves the reaction of pyrrolidine derivatives with pyrimidine compounds. One common method includes the nucleophilic substitution reaction where a pyrrolidine derivative reacts with a dimethylaminopyrimidine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include precise control of temperature, pressure, and reaction time to optimize yield and purity. Solvent extraction and crystallization techniques are employed to isolate and purify the final product.
化学反应分析
Types of Reactions
{1-[4-(Dimethylamino)pyrimidin-2-yl]pyrrolidin-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) are employed to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, {1-[4-(Dimethylamino)pyrimidin-2-yl]pyrrolidin-2-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.
Medicine
In medicinal chemistry, it has potential applications as a pharmacophore in the design of new therapeutic agents. Its structure allows for modifications that can enhance binding affinity and selectivity towards specific biological targets.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of {1-[4-(Dimethylamino)pyrimidin-2-yl]pyrrolidin-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring provides steric and electronic effects that enhance binding affinity. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
相似化合物的比较
Similar Compounds
4-(Dimethylamino)pyridine (DMAP): A nucleophilic catalyst used in acylation reactions.
Pyrrolidine: A five-membered nitrogen-containing heterocycle used in the synthesis of various pharmaceuticals.
Piperidine: A six-membered nitrogen-containing heterocycle with applications in drug design and synthesis.
Uniqueness
{1-[4-(Dimethylamino)pyrimidin-2-yl]pyrrolidin-2-yl}methanol is unique due to its combination of a pyrimidine moiety and a pyrrolidine ring, which provides a distinct set of chemical and biological properties. This dual functionality allows for versatile applications in different fields, making it a valuable compound for research and development.
属性
分子式 |
C11H18N4O |
|---|---|
分子量 |
222.29 g/mol |
IUPAC 名称 |
[1-[4-(dimethylamino)pyrimidin-2-yl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C11H18N4O/c1-14(2)10-5-6-12-11(13-10)15-7-3-4-9(15)8-16/h5-6,9,16H,3-4,7-8H2,1-2H3 |
InChI 键 |
DTEGFJMVUZWQBC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NC(=NC=C1)N2CCCC2CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Cyclopentylsulfanyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B15119796.png)
![3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B15119809.png)
![1-(Propan-2-yl)-4-[4-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B15119816.png)

![4-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B15119826.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B15119836.png)
![6-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B15119839.png)
![N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}pyridin-2-amine](/img/structure/B15119845.png)
![N-{1-[(1,4-dioxan-2-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B15119852.png)
![N,N-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B15119855.png)
![4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B15119863.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B15119877.png)
![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B15119880.png)
